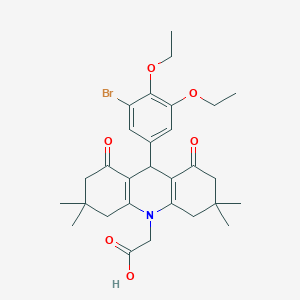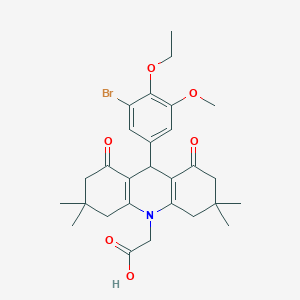![molecular formula C23H17N3O2 B302053 N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302053.png)
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as MBBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II. N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has been reported to decrease the levels of lipid peroxidation and increase the levels of glutathione (GSH).
Advantages and Limitations for Lab Experiments
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has shown promising results in various biological assays and has a wide range of potential therapeutic applications. However, N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has some limitations as well. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide.
Future Directions
There are several future directions for the research on N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to study its pharmacokinetics and toxicity in animal models. Further studies are also needed to elucidate its mechanism of action and identify its molecular targets. Finally, the development of novel derivatives of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide with improved efficacy and reduced toxicity is an exciting area of research.
Synthesis Methods
The synthesis of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide involves the condensation reaction of 2-methylindole-3-carboxaldehyde and 1-(2-hydroxyphenyl)-2-(2-nitrophenyl)ethanone in the presence of hydrazine hydrate. The reaction yields N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide as a yellow solid with a melting point of 292-294°C. The purity of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be confirmed by various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been reported to have anti-inflammatory, antimicrobial, and antiviral properties. It has shown promising results in animal models of arthritis, sepsis, and viral infections.
properties
Product Name |
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molecular Formula |
C23H17N3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N//'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C23H17N3O2/c1-14-19(17-8-4-5-9-20(17)25-14)13-24-26-23(27)22-12-18-16-7-3-2-6-15(16)10-11-21(18)28-22/h2-13,24H,1H3,(H,26,27)/b19-13+ |
InChI Key |
QFPURGCBJNOXLC-CPNJWEJPSA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC1=NC2=CC=CC=C2C1=CNNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CNNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)

![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)



![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)